molecular formula C11H6N2O4 B3363955 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione CAS No. 108451-45-2

1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione

Cat. No. B3363955
CAS RN: 108451-45-2
M. Wt: 230.18 g/mol
InChI Key: SQTLPYOAMHSROZ-UHFFFAOYSA-N
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Description

1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione is a compound with free spectra . It is a derivative of benzimidazole , which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . When heated with acetic anhydride, quinoxaline 1-oxides bearing a substituent at C(2), a carbonyl at C(3), and a free hydrogen at N(4) are transformed into l-acetyl-3-acetyl-2-benzimidazolinones or 1,3-diacetyl-2-benzimidazolones depending on the nature of substituents at C(2), C(6) and C(7) .


Molecular Structure Analysis

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . The structure of this compound can be analyzed using its free spectra .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using its free spectra . More detailed information might be available in its Material Safety Data Sheet .

Safety and Hazards

The safety and hazards of 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione can be found in its Safety Data Sheet .

properties

IUPAC Name

1-acetylfuro[3,4-f]benzimidazole-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O4/c1-5(14)13-4-12-8-2-6-7(3-9(8)13)11(16)17-10(6)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTLPYOAMHSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC2=C1C=C3C(=C2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459833
Record name 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108451-45-2
Record name 1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione
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1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione
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Reactant of Route 6
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